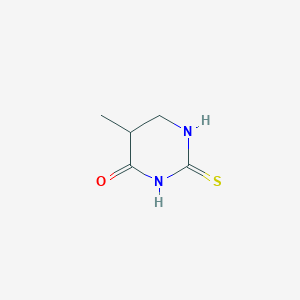
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrazolidine-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrazolidine-4-carbaldehyde is a complex organic compound that features a pyrazolidine ring attached to a benzodioxin moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrazolidine-4-carbaldehyde typically involves the reaction of 1,4-benzodioxane-6-amine with appropriate aldehydes under controlled conditions. The reaction is often carried out in the presence of a base such as sodium carbonate in an aqueous medium . The intermediate products are then further reacted with pyrazolidine derivatives to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrazolidine-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as Grignard reagents or organolithium compounds can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrazolidine-4-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biological Research: It is used in the study of enzyme inhibition and as a probe for understanding biochemical pathways.
作用机制
The mechanism of action of 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrazolidine-4-carbaldehyde involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as cholinesterases, which are involved in the progression of neurodegenerative diseases . The compound’s structure allows it to bind to the active site of these enzymes, thereby blocking their activity and potentially providing therapeutic benefits.
相似化合物的比较
Similar Compounds
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide: This compound also features the benzodioxin moiety and is studied for its antibacterial properties.
4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid:
Uniqueness
3-(2,3-Dihydro-1,4-benzodioxin-6-yl)pyrazolidine-4-carbaldehyde is unique due to its combination of the benzodioxin and pyrazolidine structures. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various research applications.
属性
分子式 |
C12H14N2O3 |
|---|---|
分子量 |
234.25 g/mol |
IUPAC 名称 |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrazolidine-4-carbaldehyde |
InChI |
InChI=1S/C12H14N2O3/c15-7-9-6-13-14-12(9)8-1-2-10-11(5-8)17-4-3-16-10/h1-2,5,7,9,12-14H,3-4,6H2 |
InChI 键 |
DDUGAYQISWQXPS-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(O1)C=CC(=C2)C3C(CNN3)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


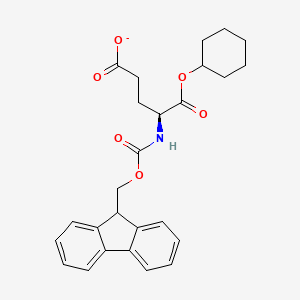
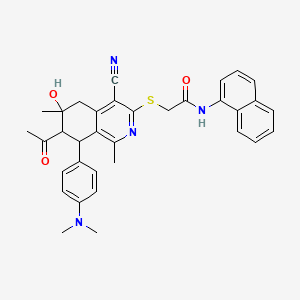
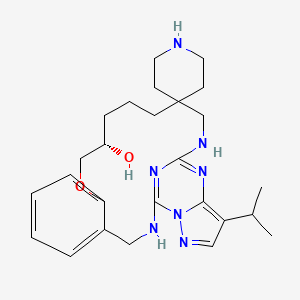
![5,7-dihydroxy-8-[(2R)-1-methylpiperidin-2-yl]-2-phenylchromen-4-one](/img/structure/B12362443.png)
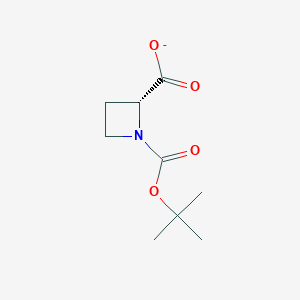

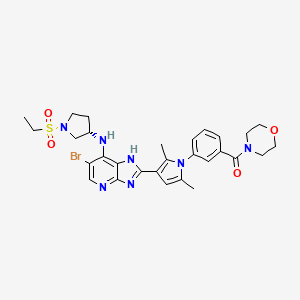
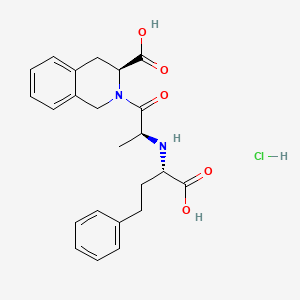
![2-(4-cyclohexylpiperazin-1-yl)-2-[4-[(S)-(4-methoxyphenyl)sulfinyl]phenyl]acetonitrile](/img/structure/B12362470.png)
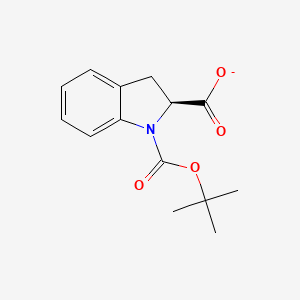
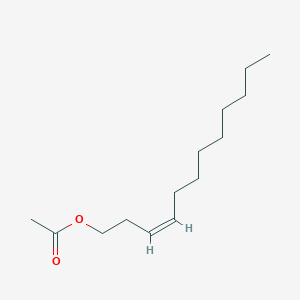
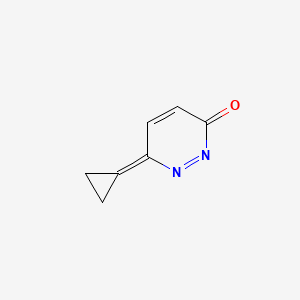
![methyl 1-[[(2R,4aS,6aR,6aS,14aS,14bR)-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicen-2-yl]carbamoylamino]cyclobutane-1-carboxylate](/img/structure/B12362482.png)
